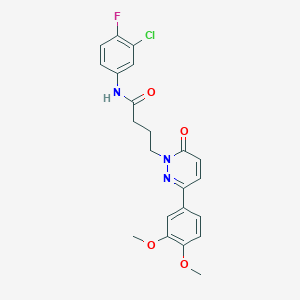

N-(3-chloro-4-fluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O4/c1-30-19-9-5-14(12-20(19)31-2)18-8-10-22(29)27(26-18)11-3-4-21(28)25-15-6-7-17(24)16(23)13-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRXTNFHDJMADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known by its chemical formula , is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro and fluorine substituent on the phenyl ring, along with a pyridazinone moiety. The molecular weight is approximately 419.8 g/mol, which contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 419.8 g/mol |

| IUPAC Name | This compound |

| CAS Number | 882749-28-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

1. Enzyme Inhibition:

The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

2. Receptor Modulation:

It can modulate receptor activity, influencing various signaling pathways that regulate cellular responses.

3. Antiproliferative Effects:

Research indicates that this compound exhibits antiproliferative properties against certain cancer cell lines by disrupting cell cycle progression and inducing apoptosis.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

Study 1: A study investigated the antiproliferative effects on various cancer cell lines including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). The results indicated significant growth inhibition with IC50 values in the nanomolar range.

Study 2: Another research focused on the compound's ability to disrupt microtubule dynamics in cancer cells, leading to cytotoxic effects similar to established chemotherapeutic agents such as paclitaxel.

Table 2: Antiproliferative Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.5 | Cell cycle arrest in G2/M phase |

| HT-29 | 0.8 | Disruption of microtubule integrity |

| M21 | 0.6 | Induction of apoptosis |

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that the presence of both chloro and fluorine substituents enhances its binding affinity to target enzymes and receptors. The oxopyridazine moiety plays a crucial role in maintaining the structural integrity necessary for biological activity.

Table 3: Comparison with Related Compounds

| Compound Name | IC50 (µM) | Notable Features |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide | 0.7 | Similar structure with oxadiazole ring |

| N-(3-chloro-4-fluorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide | 0.9 | Contains thiadiazole instead of oxadiazole |

Preparation Methods

Synthesis of 3-Chloro-4-Fluoroaniline

The preparation of 3-chloro-4-fluoroaniline is achieved via catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using a 1% Pt/C catalyst under hydrogen pressure (0.1–5 MPa) at 50–100°C. This method achieves high yields (>95%) and avoids hazardous reagents.

| Parameter | Value |

|---|---|

| Substrate | 3-Chloro-4-fluoronitrobenzene |

| Catalyst | 1% Pt/C |

| Temperature | 50–100°C |

| Pressure (H₂) | 0.1–5 MPa |

| Reaction Time | 1–10 hours |

| Yield | >95% |

Synthesis of 3-(3,4-Dimethoxyphenyl)-6-Oxopyridazin-1(6H)-yl

The pyridazinone ring is constructed via cyclization of a hydrazine derivative with a diketone or α,β-unsaturated carbonyl compound. A representative approach involves:

- Condensation : Reacting 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone derivative.

- Cyclization : Treating the chalcone with hydrazine hydrate in ethanol under reflux to yield 3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl .

Formation of 4-(3-(3,4-Dimethoxyphenyl)-6-Oxopyridazin-1(6H)-yl)Butanamide

The butanamide linker is introduced via a two-step process:

Activation of Pyridazinone

The pyridazinone is functionalized at the 1-position by reacting with 4-bromobutanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.

Aminolysis

The bromo intermediate is treated with ammonia or ammonium hydroxide in tetrahydrofuran (THF) to yield 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide .

Final Coupling with 3-Chloro-4-Fluoroaniline

The butanamide intermediate is coupled with 3-chloro-4-fluoroaniline using a carbodiimide-based coupling reagent (e.g., EDCI/HOBt) in dimethylformamide (DMF) at room temperature.

| Parameter | Value |

|---|---|

| Reagent | EDCI, HOBt |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Purification and Crystallization

Crude product is purified via recrystallization from a mixed solvent system (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5). For industrial-scale production, anti-solvent precipitation using methylcyclohexane/isobutyl acetate is preferred to avoid chromatography.

Analytical Characterization

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

- NMR : Confirmatory signals include δ 8.2 ppm (pyridazinone NH), δ 3.8 ppm (methoxy groups), and δ 7.3–7.6 ppm (aromatic protons).

- MS (ESI+) : m/z 425.5 [M+H]⁺.

Challenges and Optimization

- Regioselectivity : Ensuring substitution at the pyridazinone 1-position requires careful control of reaction stoichiometry.

- Byproducts : Hydrolysis of the amide bond under acidic/basic conditions necessitates neutral pH during workup.

- Scalability : Transitioning from lab-scale chromatography to anti-solvent precipitation improves throughput.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach involving:

- Step 1 : Formation of the pyridazinone core through cyclocondensation of diketones with hydrazines under reflux in ethanol .

- Step 2 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Step 3 : Amidation using chloroformate intermediates (e.g., phenyl chloroformate) to attach the 3-chloro-4-fluorophenyl moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. For example, the 6-oxopyridazinone proton resonates at δ ~6.8–7.2 ppm .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

- IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bends .

Q. What preliminary assays are used to evaluate its biological activity?

- Methods :

- Enzyme inhibition : Use fluorescence-based assays (e.g., spectrofluorometry with λₑₓ = 280 nm, λₑₘ = 340 nm) to measure binding to target enzymes .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

- Analysis :

- Variable temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks .

- COSY/NOESY : Identify through-space couplings to confirm stereochemistry or conformational preferences .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

- Approach :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the butanamide linker’s flexibility and halogen bonding with the 3-chloro-4-fluorophenyl group .

- QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity data .

Q. How can synthetic yields be improved for large-scale research applications?

- Optimization :

- Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂(dppf) for coupling efficiency in the pyridazinone step .

- Solvent effects : Test mixed solvents (e.g., THF:H₂O) to enhance amidation kinetics .

- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2–4 hrs while maintaining >90% yield .

Q. What strategies validate target engagement in cellular models?

- Methods :

- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins in lysates after compound treatment .

- Fluorescent probes : Design analogs with BODIPY tags for live-cell imaging of localization .

Data Contradiction & Troubleshooting

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Investigation :

- Pharmacokinetics : Assess plasma stability (e.g., LC-MS/MS) and metabolite profiling to identify rapid clearance .

- Protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .

Q. What analytical workflows confirm purity in complex reaction mixtures?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.